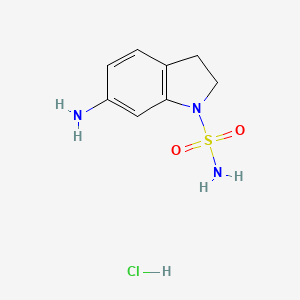
6-アミノ-2,3-ジヒドロ-1H-インドール-1-スルホンアミド塩酸塩
説明
“6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride” is a chemical compound with the molecular formula C8H11N3O2S•HCl and a molecular weight of 249.72 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for “6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride” is 1S/C8H11N3O2S.ClH/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13;/h1-2,5H,3-4,9H2,(H2,10,12,13);1H . This indicates the presence of a bicyclic structure with a nitrogen atom as the major component .Physical And Chemical Properties Analysis
“6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 249.72 .科学的研究の応用
プロテオミクス研究
この化合物は、プロテオミクス研究において生化学的ツールとして利用されます。 タンパク質の発現、修飾、および生物学的システムにおける機能の研究に役立ちます 。プロテオミクスにおけるその役割は、疾患メカニズムの理解と潜在的な治療標的の特定にとって重要となる可能性があります。
抗ウイルス活性
6-アミノ-2,3-ジヒドロ-1H-インドール-1-スルホンアミド塩酸塩に類似した、インドール誘導体は、抗ウイルス特性を示すことが報告されています。 インフルエンザAウイルスやその他のウイルスに対する阻害活性を示し、新しい抗ウイルス薬の開発に不可欠となる可能性があります .
抗炎症作用
インドール骨格は、抗炎症能力で知られています。 6-アミノ-2,3-ジヒドロ-1H-インドール-1-スルホンアミド塩酸塩などの化合物の研究は、関節炎や喘息などの病状に役立つ可能性のある、新しい抗炎症薬の開発につながる可能性があります .
抗癌研究
インドール誘導体は、抗癌研究における可能性について調査されています。 複数の受容体に高親和性で結合する能力により、腫瘍の増殖抑制やアポトーシス誘導など、癌治療研究の候補となります .
抗菌活性
研究により、スルホンアミド系インドール誘導体は、グラム陽性菌やグラム陰性菌など、さまざまな細菌に対して抗菌活性を持つことが示されています。 これは、新しい抗生物質の開発に役立ちます .
抗糖尿病の可能性
インドール核は、抗糖尿病の可能性について調査されています。 この構造を持つ化合物は、グルコース代謝またはインスリン感受性に影響を与えることにより、糖尿病の管理に役割を果たす可能性があります .
抗マラリア用途
インドール誘導体は、抗マラリア研究において有望な結果を示しています。 マラリア原虫に対する生物学的活性により、現在の治療法への耐性が高まっていることを考えると、新規の抗マラリア薬の開発につながる可能性があります .
抗コリンエステラーゼ活性
インドール誘導体の研究には、抗コリンエステラーゼ剤としての使用も含まれます。 この用途は、コリンエステラーゼ阻害剤が症状の管理に役立つ、アルツハイマー病などの神経変性疾患の治療において重要です .
Safety and Hazards
The safety information for “6-amino-2,3-dihydro-1H-indole-1-sulfonamide hydrochloride” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
作用機序
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
6-amino-2,3-dihydroindole-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2S.ClH/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13;/h1-2,5H,3-4,9H2,(H2,10,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZHKCAFNWSFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-amino-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1521147.png)
![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride](/img/structure/B1521148.png)



![4-{[(3-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521156.png)


![4-[(Tert-butylamino)methyl]-2-methoxyphenol hydrochloride](/img/structure/B1521161.png)

![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)
![4-{[(4-Fluorophenyl)methyl]amino}butanoic acid hydrochloride](/img/structure/B1521166.png)
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride](/img/structure/B1521167.png)
![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)